1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol

Description

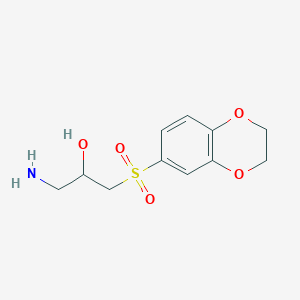

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol is a small organic molecule featuring a 2,3-dihydro-1,4-benzodioxin scaffold substituted with a sulfonyl group at position 4. The propan-2-ol backbone includes an amino group at position 1 and a hydroxyl group at position 5.

Properties

IUPAC Name |

1-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c12-6-8(13)7-18(14,15)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5,8,13H,3-4,6-7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJIINMIPRUAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol typically involves multiple steps:

Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Sulfonylation: The benzodioxin ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol can undergo various chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: N-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₉H₂₃N₃O₆S₂

- Molecular Weight : 453.5 g/mol

- IUPAC Name : 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol

The structure features a sulfonamide group that is integral to its biological activity and interaction with various biological targets.

Biological Activities

The compound exhibits a range of biological activities that make it significant in medicinal chemistry:

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activity. For example, derivatives have been reported to induce cytotoxicity in various cancer cell lines while exhibiting low toxicity towards normal cells .

Neuropharmacological Effects

The compound's structural analogs have been studied for their affinity towards serotonin receptors, suggesting potential applications in treating anxiety and depression . These compounds have demonstrated anxiolytic effects in vivo.

Antioxidant Activity

Compounds derived from the benzodioxin structure have been noted for their antioxidant properties, which are beneficial in reducing oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A study focused on the synthesis of related benzodioxin derivatives revealed significant cytotoxic effects against breast cancer cells. The modifications to the benzodioxin core were crucial for enhancing the anticancer efficacy while minimizing side effects .

Case Study 2: Neuropharmacological Research

In another investigation, a series of 3-amino derivatives were synthesized to evaluate their binding affinity to 5-HT1A receptors. The results indicated that certain structural modifications significantly improved selectivity and potency as anxiolytic agents .

Applications Summary Table

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Key Observations:

Benzodioxin vs. Benzoxazin Scaffolds: The target compound and [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol share the benzodioxin core, which is associated with PD-1/PD-L1 inhibitory activity . In contrast, benzoxazin derivatives (e.g., ) replace one oxygen atom with NH, shifting therapeutic focus to antiparasitic applications .

Amino Alcohol vs. Carboxamide Functionality: The amino alcohol moiety in the target compound and its stereoisomer () may improve solubility and metabolic stability compared to carboxamide-based benzoxazin derivatives. However, carboxamides in exhibit strong antiparasitic activity due to their electron-withdrawing trifluorophenyl substituents .

Stereochemical Considerations: The (1R,2S)-configured analog () lacks the sulfonyl group but shares the amino alcohol backbone. Stereochemistry and sulfonyl presence likely influence binding specificity and pharmacokinetics .

Biological Activity

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 275.31 g/mol. The compound features a sulfonamide group that is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Serotonin Receptors : Research indicates that derivatives of benzodioxin compounds can act as agonists for the 5-HT1A serotonin receptor, which is implicated in anxiety and depression treatments . For instance, structural modifications in similar compounds have shown enhanced affinity and selectivity for this receptor.

- Metabotropic Glutamate Receptors (mGluRs) : Studies have demonstrated that related compounds exhibit non-competitive antagonistic properties on mGluR2/3 receptors, which are crucial in modulating neurotransmission and are potential targets for treating cognitive dysfunctions .

- Sulfonamide Activity : The sulfonamide moiety in the compound may contribute to its antibacterial and anti-inflammatory properties by inhibiting enzymes involved in these pathways .

Pharmacological Effects

The pharmacological effects of this compound include:

- Anxiolytic Effects : Compounds with similar structures have been shown to produce anxiolytic effects in various behavioral models, indicating potential therapeutic applications in anxiety disorders .

- Cognitive Enhancement : The antagonistic action on mGluR2/3 receptors suggests possible cognitive-enhancing effects, particularly in conditions like Alzheimer's disease where glutamate signaling is disrupted .

Case Studies

Several studies have documented the effects of similar compounds:

- Study on 5-HT1A Agonists : A series of benzodioxin derivatives were tested for their ability to activate 5-HT1A receptors. The most promising candidates demonstrated significant anxiolytic activity in animal models .

- Cognitive Function Improvement : In vivo studies involving mGluR antagonists showed improvements in memory tasks following administration of compounds structurally related to this compound .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.31 g/mol |

| CAS Number | Not specified |

| Biological Targets | 5-HT1A receptor, mGluR2/3 |

| Potential Applications | Anxiolytic, Cognitive enhancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.